molecular formula C14H20N2O3 B11808941 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

Cat. No.: B11808941
M. Wt: 264.32 g/mol
InChI Key: RUBNVWRQOLAUHX-NKUHCKNESA-N
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Description

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzodioxin ring, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the amino group and the methylbutanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the preparation might involve the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylbutanoic acid
  • 2-amino-2-methyl-1-propanol
  • N-(2-aminoethyl)-1,4-benzodioxin-2-carboxamide

Uniqueness

What sets 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxin ring, in particular, provides a structural framework that is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(17)16-7-10-8-18-11-5-3-4-6-12(11)19-10/h3-6,9-10,13H,7-8,15H2,1-2H3,(H,16,17)/t10-,13?/m0/s1

InChI Key

RUBNVWRQOLAUHX-NKUHCKNESA-N

Isomeric SMILES

CC(C)C(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N

Canonical SMILES

CC(C)C(C(=O)NCC1COC2=CC=CC=C2O1)N

Origin of Product

United States

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